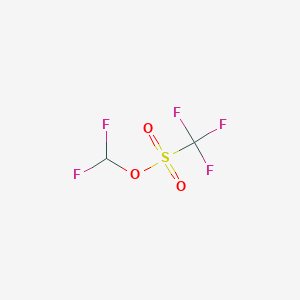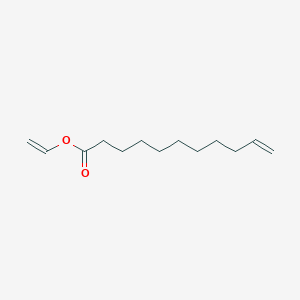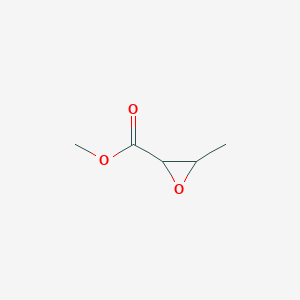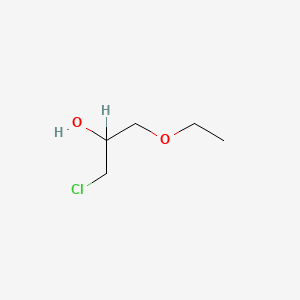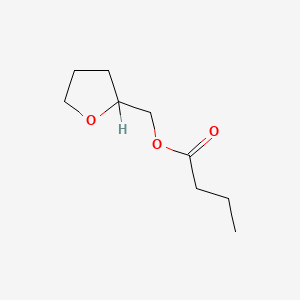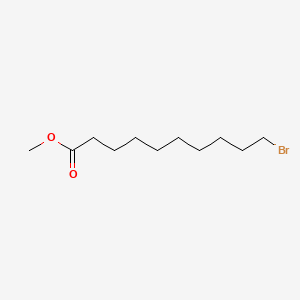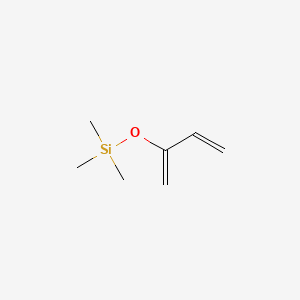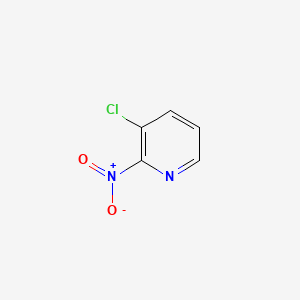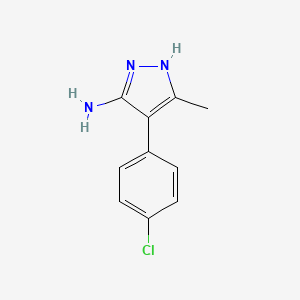
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, also known as CPMA, is a pyrazole derivative that has been studied for its potential applications in various scientific research fields. CPMA is a highly versatile compound due to its unique structure, which consists of a pyrazole ring linked to a chlorophenyl group and a methyl group. This structure provides CPMA with a wide range of potential applications, including its use as a synthetic intermediate, a reagent for organic synthesis, and as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A series of compounds derived from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Applications in Lung Cancer Treatment
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, showed significant inhibitory effects on the growth of A549 lung cancer cells. The study highlighted the importance of the 4-chlorophenyl group at the pyrazole moiety for enhanced anticancer activity (Zhang et al., 2008).
Chemical Sensing and Detection
A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated excellent fluorescence sensing ability for Al3+ and Zn2+ ions, showcasing potential applications in chemical sensing and environmental monitoring. The compound's multi-responsive properties were further utilized in constructing a logic circuit for detecting these metal ions in water samples (Gao et al., 2018).
Antimicrobial Activity
Synthesized pyrazolines derived from this compound showed moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis of Heterocyclic Compounds
The compound has also been used as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]quinolines, indicating its utility in the development of new chemical entities with potential pharmacological activities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can disrupt the production of adenosine triphosphate (atp) by uncoupling oxidative phosphorylation at the mitochondria . This disruption leads to cellular death and ultimately organism mortality .
Biochemical Pathways
Related compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Related compounds have been shown to cause cellular death by disrupting atp production
Action Environment
It’s known that environmental factors can influence the action of similar compounds
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGPVNFVWLQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341799 | |
| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
214416-39-4 | |
| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



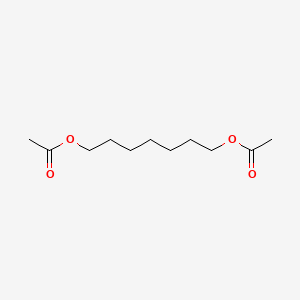

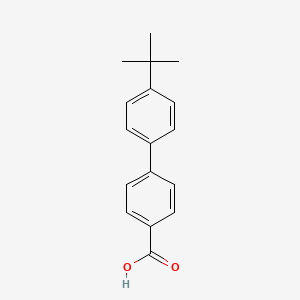
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
